2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid
Overview
Description
2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C8H9ClO2S and its molecular weight is 204.67 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiophene derivatives are often used in medicinal chemistry due to their ability to interact with various biological targets .
Mode of Action
The mode of action would depend on the specific biological target. For example, some thiophene derivatives can act as inhibitors for certain enzymes, while others might interact with receptors or other cellular components .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Thiophene derivatives can be involved in a variety of biochemical processes .
Pharmacokinetics
These properties can vary widely among different thiophene derivatives and are influenced by factors such as the compound’s chemical structure and the route of administration .
Result of Action
The molecular and cellular effects would depend on the compound’s specific mode of action and its biological targets. Some thiophene derivatives have been found to have therapeutic effects in preclinical or clinical studies .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. These factors can affect the compound’s physical and chemical properties, its interaction with biological targets, and its ADME properties .
Biochemical Analysis
Cellular Effects
In cellular systems, 2-Chloro-5-(propan-2-yl)thiophene-3-carboxylic acid can affect various cellular processes. It has been observed to influence cell signaling pathways by modulating the activity of specific kinases and phosphatases. This modulation can lead to changes in gene expression and cellular metabolism. For example, the compound may upregulate or downregulate the expression of genes involved in inflammatory responses or metabolic pathways. Additionally, it can impact cellular metabolism by altering the activity of enzymes involved in energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, it may inhibit the activity of certain proteases by binding to their active sites, preventing substrate cleavage. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can lead to changes in gene expression, as the compound may influence transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity. At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic effect without causing significant toxicity. These findings are crucial for determining the safe and effective use of the compound in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which catalyze oxidative reactions, leading to the formation of metabolites. These metabolites can further participate in conjugation reactions, such as glucuronidation or sulfation, enhancing their solubility and excretion. The compound’s metabolism can affect its bioavailability and efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as organic anion transporters, facilitating its uptake and efflux across cellular membranes. Binding proteins, such as albumin, can also influence the compound’s distribution by sequestering it in the bloodstream and tissues. These interactions affect the compound’s localization and accumulation, which are important for its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence energy production and apoptosis. Alternatively, it may accumulate in the nucleus, affecting gene expression and DNA repair processes. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-5-propan-2-ylthiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-4(2)6-3-5(8(10)11)7(9)12-6/h3-4H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZRRUXGWBZBNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(S1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.